Bis(cyclopentadienyl)dimethyltitanium
Overview
Description
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis Reagent or Dimethyltitanocene, is a compound with the molecular formula C12H16Ti . It is a reagent of low basicity and acidity .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)dimethyltitanium involves a solution of Methyllithium in Et2O added dropwise to a suspension of Dichlorobis(cyclopentadienyl)titanium in Et2O cooled in an ice bath . After 1 hour, the reaction mixture is quenched with ice water, and the ether layer is separated, dried over MgSO4, filtered, and evaporated. The resulting bright orange crystals of the reagent are obtained in 95% yield .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)dimethyltitanium is represented by the InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;21H3;/q4-1;+4 . The compound has a molecular weight of 208.12 g/mol .Chemical Reactions Analysis
Bis(cyclopentadienyl)dimethyltitanium is useful for the methylenation of carbonyl compounds. It methylenates highly enolizable ketones, esters, and lactones, including aldonolactones and acid-labile substrates. Homologs of the reagent perform carbonyl alkylidenations. It reacts with alkynes and nitriles and can initiate the ring-opening metathesis polymerization of strained cyclic alkenes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)dimethyltitanium is an orange crystal that is soluble in most aprotic organic solvents, such as Et2O, THF, CH2Cl2, toluene, and hexanes . It has a melting point greater than 90°C . The compound has a molecular weight of 208.12 g/mol, and it does not form hydrogen bonds .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in the formation of carbon-carbon (C-C) bonds, specifically in olefination .
Methods of Application
The compound is typically used in solution form, such as a 5 wt.% solution in toluene . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Specific Scientific Field
This application is in the field of Organometallic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)diaryltitanium compounds have been used in Sonogashira-type cross-coupling reactions involving terminal alkynes .
Methods of Application
Diaryltitanocenes were synthesized using titanocene dichloride with lithium intermediates derived from aryl iodide. The reactions of diphenyltitanocenes with ethynylbenzene were carried out in the presence of 20 mol% Pd (OAc) 2 in DMF .
Results or Outcomes
The reactions produced coupling products in a remarkable 99% yield. Various diaryltitanocenes and alkynes under standard conditions yielded corresponding cross-coupling products with moderate to good yields .
Methylenation Agent for Carbonyl Compounds
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used as a methylenating agent for carbonyl compounds . It has many advantages such as easy preparation, simple operation, and a wide range of reactions .
Methods of Application
This reagent is applicable to a variety of carbonyl compounds, including aldehydes, ketones, esters, lactones, and readily enolated ketones and more acidic substrates . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
This reagent is very effective for the methylene reactions of alkyl ketones, aryl ketones, and cyclic ketone compounds, although it yields only moderate yields for the reaction of aldehydes .
Application in the Synthesis of Titanocene Dichloride
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in the synthesis of titanocene dichloride .
Methods of Application
The compound is synthesized using a solution of methyl lithium (1.6M,47.3mL,76mmol) at -10°C, slowly added to titanium dichlorocene (33.3mmol) in a suspension of anhydrous toluene (100mL), and stirred at the same temperature for 45 minutes .
Results or Outcomes
The reaction mixture was added (via cannula) to a solution of ammonium chloride (1.2g) in water (24ml) cooled to -10°C. The two phases are separated, the organic layer is washed with cold water (3 × 20ml) and salt water (1 × 20ml), dried by sodium sulfate, filtered and concentrated under reduced pressure to 60ml, which contains dicyclopentadienyl dimethyl titanium .
Methylation Reagent for Carbonyl Compounds
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is a methylation reagent for carbonyl compounds . It is known for its ease of preparation, simplicity of operation, and wide range of applicable reactions .
Methods of Application
This reagent is suitable for various carbonyl compounds, including aldehydes, ketones, esters, lactones, as well as ketones that are prone to enolization . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
The outcomes of these reactions would also depend on the specific reaction conditions and reactants used .
Used in Solution Form for C-C Bond Formation (Olefination)
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in solution form, such as a 5 wt.% solution in toluene, for C-C Bond Formation (Olefination) .
Methods of Application
The compound is typically used in solution form, such as a 5 wt.% solution in toluene . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
The outcomes of these reactions would also depend on the specific reaction conditions and reactants used .
Safety And Hazards
Bis(cyclopentadienyl)dimethyltitanium is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
properties
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMHOFZZXZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis-(Cyclopentadienyl)dimethyltitanium |
Citations
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